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Compound of Interest

Compound Name: (S)-1-(2-Chlorophenyl)ethanamine

CAS No.: 68285-26-7

Cat. No.: B3024606 Get Quote

Technical Monograph: (S)-1-(2-
Chlorophenyl)ethanamine
CAS Registry Number: 68285-26-7 Synonyms: (S)-1-(2-Chlorophenyl)ethylamine; (S)-2-

Chloro-α-methylbenzylamine; (1S)-1-(2-chlorophenyl)ethan-1-amine.

Executive Summary
(S)-1-(2-Chlorophenyl)ethanamine is a high-value chiral primary amine used primarily as an

intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Its

structural core—a 2-chlorophenyl ring attached to a chiral ethylamine handle—serves as a

privileged pharmacophore in kinase inhibitors, GPCR ligands, and herbicides (e.g.,

triazolopyrimidines). It is also employed as a chiral resolving agent for acidic racemates.

This guide outlines the physicochemical profile, validated synthetic routes (biocatalytic and

chemical), analytical characterization, and safety protocols required for high-integrity research

and development.

Physicochemical Profile
The following data summarizes the core physical properties. Researchers should note that the

optical rotation is sensitive to solvent and concentration; batch-specific Certificates of Analysis
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(CoA) should always supersede literature values for critical steps.

Property Value / Description Notes

Molecular Formula C₈H₁₀ClN

Molecular Weight 155.63 g/mol

Physical State Liquid
Clear, colorless to pale yellow.

[1]

Boiling Point ~105–110 °C @ 10–15 mmHg
Extrapolated from

racemate/analogs.

Density 1.106 g/mL (approx.)[1] At 25 °C.

Refractive Index 1.551
Typical for chlorinated

phenethylamines.[1]

Chirality (S)-Enantiomer

Levorotatory (-) behavior is

typical for (S)-1-

phenylethylamine analogs, but

specific rotation

must be validated per solvent

(e.g., MeOH vs. EtOH).

Solubility
Soluble in MeOH, EtOH, DCM,

EtOAc

Slightly soluble in water; forms

salts with acids.

pKa ~8.8–9.0
Estimated for the conjugate

acid.

Synthetic Pathways & Production[2][3]
To access high enantiomeric excess (ee >99%), two primary methodologies are employed:

Enzymatic Kinetic Resolution (preferred for purity) and Asymmetric Reductive Amination

(preferred for scale).

Method A: Enzymatic Kinetic Resolution (Biocatalytic)
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This method utilizes a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively acylate

the (R)-enantiomer from a racemic mixture, leaving the desired (S)-amine unreacted.

Substrate: Racemic 1-(2-chlorophenyl)ethanamine.

Reagent: Ethyl methoxyacetate or Ethyl acetate (Acyl donor).

Catalyst: Immobilized CAL-B (e.g., Novozym 435).

Solvent: MTBE or Toluene (anhydrous).

Mechanism: The enzyme preferentially acetylates the (R)-amine. The (S)-amine remains as

the free base and is separated via acid-base extraction.

Method B: Asymmetric Reductive Amination (Chemical)
Direct synthesis from the ketone precursor using a chiral catalyst.

Precursor: 2'-Chloroacetophenone (CAS 2142-68-9).

Amine Source: Ammonium acetate or Ammonia gas.

Catalyst: Ru(II)-BINAP or Ir-Phosphoramidite complexes.

Reductant:

(high pressure) or Transfer Hydrogenation (HCOOH/TEA).

Advantage: Higher atom economy; avoids waste from the "wrong" enantiomer.

Synthesis Workflow Diagram
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Precursor:
2'-Chloroacetophenone
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1-(2-Cl-phenyl)ethylamine

Reductive Amination
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(Ru-BINAP / H2)

Direct Chiral Route
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CAL-B Lipase + Acyl Donor
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Acid/Base Extraction

Target:
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(>99% ee)

Aqueous Phase
(Acidified) -> Basify

Byproduct:
(R)-AcetamideOrganic Phase

Click to download full resolution via product page

Caption: Comparison of Biocatalytic Resolution vs. Direct Asymmetric Synthesis pathways.

Analytical Characterization
Validating the identity and purity of CAS 68285-26-7 is critical, particularly distinguishing it from

the (R)-enantiomer and the 3-chloro/4-chloro regioisomers.

Chiral HPLC
Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

Detection: UV @ 254 nm (Phenyl absorption).

Expectation: Baseline separation of (S) and (R) peaks.

Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):

1.40 (d, 3H,

): Doublet characteristic of the methyl group.

4.55 (q, 1H,

): Quartet for the chiral proton.

7.1–7.4 (m, 4H, Ar-H): Multiplet for the 2-substituted aromatic ring.
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Chiral Shift Reagent: Addition of (R)-(-)-

-Methoxy-

-(trifluoromethyl)phenylacetic acid (Mosher's acid) will induce diastereomeric shifts, allowing
ee determination via NMR if HPLC is unavailable.

Analytical Logic Flow

Sample:
(S)-1-(2-Cl-phenyl)ethanamine

Structural Identity
(1H NMR / MS)

Confirm Structure

Chemical Purity
(GC / achiral HPLC)

Check Impurities

Enantiomeric Purity
(Chiral HPLC)

Determine (S)/(R) Ratio

Validation:
>98% Chem Purity

>99% ee

Click to download full resolution via product page

Caption: Standard analytical workflow for validating chiral amine purity.

Applications in Drug Discovery[5][6]
(S)-1-(2-Chlorophenyl)ethanamine serves as a versatile pharmacophore and tool compound.

A. Chiral Intermediate for Pharmaceuticals
The 2-chlorophenyl moiety is a key structural feature in anti-platelet drugs (e.g., Clopidogrel

analogs) and various kinase inhibitors. The (S)-configuration often dictates the binding affinity

to protein targets where the spatial arrangement of the amine and the halogenated ring is

crucial for fitting into hydrophobic pockets.

B. Agrochemical Synthesis
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Used in the synthesis of Triazolopyrimidine herbicides. The chiral amine group is incorporated

to improve the selectivity and potency of the herbicide against specific weed species while

maintaining crop safety.

C. Chiral Resolving Agent
Due to its high optical purity and basicity, it is used to resolve racemic acids (e.g., chiral

carboxylic acids, mandelic acid derivatives) via diastereomeric salt formation.

Safety & Handling (SDS Summary)
Hazard Classification:

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

Acute Toxicity: Harmful if swallowed.

Handling Protocols:

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside

a fume hood.

Storage: Store under inert gas (Nitrogen or Argon) at 2–8 °C. The amine is sensitive to air

(carbon dioxide absorption) and oxidation over time.

Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-(2-氯苯基)乙胺 95% | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [(S)-1-(2-Chlorophenyl)ethanamine CAS 68285-26-7
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024606#s-1-2-chlorophenyl-ethanamine-cas-68285-
26-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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